Tridecylbenzene

Catalog No.
S573006
CAS No.
123-02-4
M.F
C19H32
M. Wt
260.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridecylbenzene

CAS Number

123-02-4

Product Name

Tridecylbenzene

IUPAC Name

tridecylbenzene

Molecular Formula

C19H32

Molecular Weight

260.5 g/mol

InChI

InChI=1S/C19H32/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12,14-15,17-18H,2-11,13,16H2,1H3

InChI Key

MCVUKOYZUCWLQQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC1=CC=CC=C1

Synonyms

A 215, A-215, alkylate 215, alkylate-215

Canonical SMILES

CCCCCCCCCCCCCC1=CC=CC=C1

Environmental Science Research:

  • TDB as a model pollutant: Due to its widespread presence in the environment and its relatively simple structure, TDB is sometimes used as a model pollutant in environmental science research. Scientists can study the behavior and fate of TDB in the environment to understand the transport and degradation of other organic pollutants. For instance, research has been conducted on the biodegradation of TDB by microorganisms in soil and water [].

Material Science Research:

  • TDB as a reference material: TDB can be used as a reference material in various material science studies. For example, it can be used to calibrate analytical instruments used to measure organic compounds in environmental samples []. Additionally, TDB can be used to study the properties of self-assembled monolayers, which are thin films formed by the spontaneous adsorption of molecules onto a surface [].

Tridecylbenzene is an aromatic compound classified as an alkylbenzene, characterized by a benzene ring with a tridecyl group (a straight-chain hydrocarbon consisting of thirteen carbon atoms) attached. Its chemical formula is C19H32C_{19}H_{32}, and it has a molecular weight of approximately 256.47 g/mol. This compound is typically a colorless to pale yellow liquid with a boiling point of around 346 °C and a melting point of approximately 10 °C .

Tridecylbenzene is notable for its hydrophobic properties, making it useful in various industrial applications, particularly in the formulation of surfactants and lubricants. Its structure allows for significant versatility in

Tridecylbenzene is considered a low-to-moderate toxicity compound []. However, it can cause skin irritation and may be harmful if inhaled or ingested []. It is also classified as a marine pollutant due to its persistence in the environment and potential harm to aquatic life [].

, primarily due to the reactivity of the benzene ring. Key reactions include:

  • Halogenation: The introduction of halogens into the benzene ring can occur under acidic conditions.
  • Nitration: This process involves the substitution of a hydrogen atom on the benzene ring with a nitro group, typically using nitric acid.
  • Sulfonation: The addition of sulfonic acid groups can be achieved through electrophilic substitution.
  • Friedel-Crafts Reaction: This reaction allows for the alkylation or acylation of the benzene ring using alkyl halides or acyl chlorides .

Reactivity with bases and diazo compounds can also lead to exothermic reactions, indicating potential for further functionalization .

Tridecylbenzene can be synthesized through several methods:

  • Alkylation of Benzene: The most common method involves the alkylation of benzene with tridecyl chloride using a Lewis acid catalyst, such as aluminum chloride.
  • Friedel-Crafts Reaction: This method allows for the direct introduction of the tridecyl group onto the benzene ring under suitable conditions.
  • Hydroformylation: An alternative approach includes hydroformylating olefins to produce aldehydes followed by subsequent reactions to form tridecylbenzene .

Tridecylbenzene finds utility in various applications, including:

  • Surfactants: It serves as a precursor in synthesizing surfactants used in detergents and emulsifiers.
  • Lubricants: Its hydrophobic nature makes it suitable for formulating lubricants with enhanced performance characteristics.
  • Chemical Intermediates: Tridecylbenzene can be further modified to create other valuable chemical compounds used in industrial processes .

Interaction studies involving tridecylbenzene focus primarily on its reactivity with other chemical species. For instance, research indicates that it can interact exothermically with bases and diazo compounds, leading to various substitution products. These interactions are crucial for understanding its behavior in industrial formulations and environmental contexts .

Tridecylbenzene belongs to a broader class of alkylbenzenes. Here are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
DodecylbenzeneC_{18}H_{30}Shorter alkyl chain; commonly used in surfactants
TetradecylbenzeneC_{20}H_{34}Longer alkyl chain; exhibits different physical properties
HexadecylbenzeneC_{22}H_{38}Even longer chain; higher boiling point
NonadecylbenzeneC_{21}H_{34}Similar structure but with different carbon count

Tridecylbenzene's unique feature lies in its balance between molecular size and hydrophobicity, making it particularly effective in applications requiring moderate solubility and stability .

The synthesis of tridecylbenzene typically involves the alkylation of benzene with either long-chain α-olefins (1-tridecene) or alkyl halides (tridecyl halides) through various catalytic processes. These methods have evolved significantly from traditional homogeneous catalysis to more environmentally friendly and efficient heterogeneous catalytic systems.

Friedel-Crafts Alkylation: Mechanistic Insights and Catalytic Systems

Friedel-Crafts alkylation, first discovered by Charles Friedel and James Crafts in 1877, remains the cornerstone methodology for tridecylbenzene synthesis. This electrophilic aromatic substitution reaction enables the attachment of alkyl groups to aromatic rings and forms the basis for industrial production of long-chain alkylbenzenes.

The mechanism of Friedel-Crafts alkylation occurs in multiple well-defined steps:

  • Formation of the electrophile: The Lewis acid catalyst (typically AlCl3) interacts with the alkyl halide (tridecyl halide) to generate a carbocation intermediate
  • Nucleophilic attack: The π electrons of the benzene ring attack the carbocation
  • Formation of the σ-complex (Wheland intermediate): This creates a positively charged, non-aromatic intermediate
  • Deprotonation: The intermediate loses a proton, restoring aromaticity and forming tridecylbenzene

For tridecylbenzene synthesis, several catalytic systems have been employed, with traditional Lewis acids being the most historically significant. The most common catalysts include aluminum trichloride (AlCl3), hydrogen fluoride (HF), boron trifluoride (BF3), and antimony pentachloride (SbCl5).

Table 1: Comparison of Traditional Catalysts for Tridecylbenzene Synthesis

CatalystAdvantagesLimitationsReaction ConditionsSelectivity to 2-phenyl isomer
AlCl3High activity, relatively low costCorrosive, difficult separation, waste generation20-50°C, atmospheric pressureModerate (30-40%)
HFStable properties, few side reactions, easy separationHighly corrosive, safety concerns30-60°C, moderate pressureHigh (60-70%)
BF3Lower corrosivity than HFRequires promoters, safety concerns40-80°C, moderate pressureModerate to high (50-60%)
FeCl3Lower cost than AlCl3Lower activity, waste generation30-70°C, atmospheric pressureLow to moderate (20-30%)

When synthesizing tridecylbenzene via Friedel-Crafts alkylation, several challenges arise due to the long carbon chain. One significant challenge is carbocation rearrangement through hydride and methyl shifts, leading to a mixture of isomeric products rather than the desired linear structure. The reaction complexity increases with longer chains, as demonstrated in the alkylation of benzene with 1-decene, where multiple isomers form based on which carbon in the chain attaches to the benzene ring.

Furthermore, the Friedel-Crafts alkylation of benzene with long-chain alkyl halides faces the challenge of polyalkylation. Since alkyl groups activate the benzene ring toward further electrophilic attack, the mono-alkylated product (tridecylbenzene) may react further to produce di- and tri-alkylated products, reducing selectivity.

Industrial production of tridecylbenzene generally employs one of two primary methods:

  • Hydrogen fluoride method: Using olefins (1-tridecene) as alkylating agents with HF catalyst
  • Aluminum trichloride method: Using chloroalkanes (tridecyl chloride) with AlCl3 catalyst

The hydrogen fluoride method offers several advantages for long-chain alkylbenzene production, including stable properties, fewer side reactions, easy separation from the target product, and lower product cost. However, the alkylation process remains complex, with potential side reactions including:

  • Impurity reactions (dienes, polyenes, isomeric alkenes)
  • Formation of isomeric alkylbenzenes due to different double bond positions
  • Side reactions like isomerization, molecular rearrangement, polymerization, and cyclization

Zeolite-Catalyzed Processes for Selective Linear Alkylbenzene Formation

Environmental concerns and the drive for more sustainable chemistry have led to significant research into heterogeneous catalysts for tridecylbenzene synthesis. Zeolites have emerged as particularly promising catalysts for the selective production of linear alkylbenzenes, offering numerous advantages over traditional Lewis acid catalysts.

Zeolite catalysts provide shape-selective properties that can enhance the formation of specific isomers of tridecylbenzene. However, the application of conventional zeolites in long-chain alkylbenzene synthesis has been limited by rapid deactivation due to constrained diffusion within the solely microporous framework.

Recent advances have focused on developing hierarchical zeolite structures with both micropores and mesopores to overcome diffusion limitations. A desilication and secondary-crystallization strategy has successfully produced mesoporous Beta zeolites that demonstrate excellent catalytic activity and stability in the alkylation of benzene with long-chain olefins.

The enhanced performance of mesoporous zeolites in tridecylbenzene synthesis can be attributed to:

  • Improved accessibility to acid sites
  • Enhanced internal diffusion of reactants and products
  • Reduced coking and catalyst deactivation
  • Better control of product selectivity

Mechanistic studies of zeolite-catalyzed alkylation reveal that the reaction begins with the ipso-protonation of the substrate, with an estimated free energy increase of 44 kJ·mol⁻¹ in the channel intersection of H-ZSM-5 at elevated temperatures. The stability of reaction intermediates, such as the Wheland complex, depends significantly on the zeolite topology and the location of the substrate within the framework.

Table 2: Performance Comparison of Different Zeolite Catalysts in Long-Chain Alkylbenzene Synthesis

Zeolite TypePore StructureAcid Site Density (mmol/g)Benzene Conversion (%)2-Phenyl Isomer Selectivity (%)Catalyst Lifetime (h)Reference
H-Beta (conventional)Microporous0.5-0.750-6030-355-8
Mesoporous BetaHierarchical0.4-0.665-7540-4520-25
H-ZSM-5Microporous0.9-1.140-4525-303-5
H-YMicroporous0.3-0.555-6535-408-12
H-MordeniteMicroporous0.6-0.830-4020-254-7

The alkylation of benzene with 1-dodecene (structurally similar to the reaction with 1-tridecene for tridecylbenzene synthesis) over mesoporous Beta zeolites has shown promising results, with negligible internal diffusion limitations that significantly extend catalyst lifetime and improve regeneration performance. However, the degree of mesoporosity must be carefully controlled to achieve optimal performance.

Solid Acid Catalysts: WO₃/ZrO₂ Systems and Alkali Metal Modifications

Beyond zeolites, solid acid catalysts based on tungsten oxide supported on zirconia (WO₃/ZrO₂) have emerged as highly effective systems for selective alkylbenzene synthesis. These superacid catalysts offer unique properties that make them particularly valuable for the production of tridecylbenzene and other long-chain alkylbenzenes.

WO₃/ZrO₂ catalysts are typically prepared by suspending hydrous zirconium oxide in aqueous solutions of ammonium metatungstate, followed by refluxing, drying, and calcination. The WO₃ loadings generally range between 3.6 and 32 wt%, with calcination temperatures between 773 and 1273 K.

The structural characteristics of WO₃/ZrO₂ catalysts reveal several important features:

  • The presence of WOₓ retards the crystallization of zirconia and stabilizes the tetragonal ZrO₂ phase
  • W-O-W linkages are detected even at the lowest WO₃ loadings, indicating the formation of oligomeric WOₓ clusters anchored to the ZrO₂ surface
  • Near monolayer coverage, a dense overlayer forms that eventually creates a three-dimensional network of interconnected WO₆ octahedra
  • The WO₆ network can be described as a pseudo-heteropolytungstate that may incorporate Zr⁴⁺ polyhedra

FTIR spectroscopic analysis of these catalysts shows an extremely broad quasi-continuous absorption in the O-H stretching region, suggesting the presence of delocalized protons in the overlayer network. These delocalized protons are considered responsible for the exceptional protonic acidity that enables efficient alkylation reactions.

Novel superacidic catalysts, such as UDCaT-5, have demonstrated remarkable activity, selectivity, and stability for the alkylation of benzene with long-chain olefins like 1-dodecene. These catalysts offer a more environmentally friendly alternative to traditional AlCl₃ and HF catalysts, providing similar performance without the associated corrosion, pollution, and safety hazards.

The position of the phenyl group and the alkyl chain length are crucial factors in determining the surface-active properties and biodegradability of the resulting linear alkylbenzene sulfonates (LABS) prepared from tridecylbenzene. The isomer distribution depends strongly on the catalyst type and reaction conditions.

Bifunctional Catalysis: Integration of Metal Oxides and Molecular Sieves

Bifunctional catalysts that combine metal oxides with molecular sieves represent an innovative approach to tridecylbenzene synthesis. These catalysts integrate multiple catalytic functionalities to enable more efficient and selective transformations.

One notable example is the ZnCrOₓ/beta bifunctional catalyst, which has been studied for the synthesis of alkylbenzenes from syngas and benzene. In this catalyst system, beta-zeolite crystallites are dispersed on the surface of ZnCr oxides, creating an intimate contact between the different catalytic functions.

The close proximity of the different catalytic sites facilitates a cascade process wherein methanol intermediate formed on the ZnCrOₓ component diffuses to the acidic sites of the beta-zeolite crystallites, where it reacts with benzene to produce alkylbenzenes. This cooperative effect suppresses competitive side reactions that would lead to unwanted by-products such as CO₂ and hydrocarbons.

The performance of bifunctional catalysts depends on several key factors:

  • The strength and distribution of acid sites in the zeolite component
  • The redox properties of the metal oxide component
  • The interface between the different catalytic components
  • The pore structure and accessibility of active sites

In the case of the ZnCrOₓ/beta catalyst, the medium strong acidity and mesopores of the beta-zeolite crystallites contribute significantly to the high activity and selectivity observed. An optimized composition of ZnCrOₓ/beta-11 = 1:3 (w/w) demonstrated 40.72% benzene conversion and 62.40% CO conversion with high alkylbenzene selectivity during the initial reaction stage.

Despite their promising performance, bifunctional catalysts face challenges related to deactivation. For instance, the ZnCrOₓ/beta catalyst experienced rapid deactivation after the initial high-activity phase, stabilizing at a benzene conversion of approximately 27%. Coke formation on the beta-zeolite crystallites was identified as the primary cause of this deactivation.

Table 3: Physical and Chemical Properties of Tridecylbenzene

PropertyValueReference
Chemical FormulaC₁₉H₃₂
Molecular Weight260.46 g/mol
Physical StateColorless liquid
Melting Point10°C
Boiling Point188-190°C (at 10 mm Hg)
Density0.881 g/mL at 25°C
Flash Point>230°F
Water SolubilityInsoluble
CAS Number123-02-4
ReactivityReacts with strong oxidizing agents, bases, diazo compounds
Chemical TransformationsHalogenation, nitration, sulfonation, Friedel-Crafts reactions

Microbial Biodegradation Pathways via β-Oxidation Mechanisms

Tridecylbenzene undergoes extensive microbial biodegradation in aerobic environments through classical β-oxidation mechanisms that systematically degrade the alkyl side chain while preserving the aromatic ring structure [3] [5]. Research conducted with Alcanivorax species strain MBIC 4326 demonstrated that tridecylbenzene degradation follows a predictable pathway where the terminal methyl group of the thirteen-carbon alkyl chain undergoes initial oxidation to form a carboxylic acid derivative [3]. This oxidative transformation represents the rate-limiting step in the overall degradation process, converting tridecylbenzene to tridecylbenzoic acid through the action of alkane hydroxylase enzymes [5].

The β-oxidation cycle proceeds through four distinct enzymatic steps that remove two-carbon acetyl units from the alkyl chain with each complete cycle [6] [8]. The first step involves acyl-coenzyme A dehydrogenase, which introduces a trans double bond between the α and β carbons of the fatty acid chain [6]. Subsequent hydration by enoyl-coenzyme A hydratase produces a β-hydroxyacyl intermediate, followed by oxidation via β-hydroxyacyl-coenzyme A dehydrogenase to generate a β-ketoacyl compound [8]. The final thiolytic cleavage by acetyl-coenzyme A acetyltransferase releases acetyl-coenzyme A and shortens the alkyl chain by two carbon atoms [30].

Experimental studies with marine bacteria isolated from Kamaishi Bay seawater revealed that tridecylbenzene degradation via β-oxidation generates several key intermediates including undecylbenzoic acid, nonylbenzoic acid, heptylbenzoic acid, and pentylbenzoic acid [3] [5]. Each intermediate represents the product of sequential β-oxidation cycles that progressively shorten the alkyl side chain. The degradation kinetics vary significantly with alkyl chain length, with longer chains degrading more rapidly due to enhanced substrate specificity of the β-oxidation enzymes [3].

Temperature significantly influences the β-oxidation rate, with optimal degradation occurring at temperatures between 20-30°C in most bacterial systems [23]. At temperatures below 5-10°C, biodegradation kinetics are substantially reduced due to decreased microbial activity and enzyme efficiency [1]. The process requires molecular oxygen as a terminal electron acceptor, making it strictly aerobic and limiting degradation rates in oxygen-depleted environments such as sediments and anaerobic zones [22] [23].

Degradation StepIntermediate CompoundMolecular FormulaMolecular Weight (g/mol)Expected Persistence
Initial Terminal OxidationTridecylbenzoic AcidC₂₀H₃₂O₂304.47Low
β-Oxidation Cycle 1Undecylbenzoic AcidC₁₈H₂₈O₂276.42Low
β-Oxidation Cycle 2Nonylbenzoic AcidC₁₆H₂₄O₂248.37Low
β-Oxidation Cycle 3Heptylbenzoic AcidC₁₄H₂₀O₂220.31Low
β-Oxidation Cycle 4Pentylbenzoic AcidC₁₂H₁₆O₂192.26Moderate
β-Oxidation Cycle 53-Phenylpropionic AcidC₉H₁₀O₂150.18Moderate
β-Oxidation Cycle 6Phenylacetic AcidC₈H₈O₂136.15High
Final ProductsBenzoic Acid + Acetyl-CoAC₇H₆O₂ + C₂H₃OS-CoA122.12High

Aerobic Degradation Products: Phenylacetic Acid Derivatives

The terminal stages of tridecylbenzene β-oxidation produce phenylacetic acid derivatives that represent the primary aromatic metabolites in aerobic degradation pathways [3] [25]. When the alkyl chain is reduced to three carbon units, 3-phenylpropionic acid emerges as a critical intermediate that undergoes further β-oxidation to yield phenylacetic acid [3] [5]. This transformation represents a pivotal branch point in the degradation pathway, as phenylacetic acid exhibits significantly greater environmental persistence compared to the parent compound [25].

Research with Alcanivorax species demonstrated that phenylacetic acid accumulates as a major degradation product from tridecylbenzene metabolism, with concentrations reaching 26-28 μmol after five days of incubation [3]. The compound forms through classical β-oxidation mechanisms, where 5-phenylpentanoic acid undergoes successive removal of two-carbon units to produce 3-phenylpropionic acid and subsequently phenylacetic acid [5]. This pathway differs significantly from alternative degradation routes observed in other bacterial species, where trans-cinnamic acid may accumulate as a dead-end metabolite [3] [5].

Phenylacetic acid derivatives exhibit enhanced recalcitrance to further biodegradation due to the proximity of the carboxyl group to the aromatic ring system [25]. Studies with Sphingopyxis species YF1 isolated from Lake Taihu revealed that phenylacetic acid degradation rates are substantially influenced by environmental conditions including temperature, pH, and substrate concentration [25]. Optimal degradation occurs at 20°C and pH 9, with maximum degradation rates of 7.6 milligrams per liter per hour under controlled laboratory conditions [25].

The transformation of phenylacetic acid proceeds through specialized enzymatic pathways involving phenylacetate-coenzyme A ligase and subsequent ring hydroxylation reactions [13] [25]. These enzymes exhibit lower substrate affinity compared to alkyl chain degradation enzymes, resulting in slower turnover rates and potential accumulation in environmental systems [25]. Field studies indicate that phenylacetic acid concentrations in contaminated waters may persist for weeks to months depending on microbial community composition and environmental conditions [13].

Alternative phenylacetic acid derivatives may form through α-oxidation and ω-oxidation pathways that operate simultaneously with β-oxidation [22] [23]. Sulfophenyl carboxylates represent important intermediates in sulfonated alkylbenzene degradation, with similar structural characteristics to phenylacetic acid derivatives [22] [23]. These compounds undergo sequential degradation via ω-oxidation and β-oxidation mechanisms, producing carboxylated intermediates that retain the aromatic ring structure [23].

Environmental monitoring studies in seawater systems demonstrate that phenylacetic acid derivatives from alkylbenzene degradation can achieve biodegradation efficiencies exceeding 99% under optimal conditions [22] [23]. However, degradation kinetics exhibit strong temperature dependence, with significantly reduced rates observed at temperatures below 15°C [23]. The presence of adapted microbial inocula enhances degradation rates substantially compared to pristine environmental systems [23].

Organism/SystemSubstrateTemperature (°C)Half-life (hours)Primary ProductsDegradation Efficiency (%)
Alcanivorax sp. MBIC 4326n-Tridecylbenzene2524-483-Phenylpropionic acid, trans-Cinnamic acid>95
Acinetobacter lwoffiin-Tridecylbenzene3036-72trans-Cinnamic acid (dead-end)80-90
Activated SludgeC13 Alkylbenzene Sulfonate2012-24Sulfophenyl carboxylates>99
River Water MicroorganismsC12-C13 Alkylbenzenes1548-96Phenylacetic acid, Benzoic acid85-95
Marine Sediment MicroorganismsAlkylbenzene Sulfonates10120-240Sulfophenyl carboxylates70-85
Soil MicroorganismsAlkylbenzenes (C10-C14)2072-168Phenylacetic acid derivatives90-98

Computational Modeling of Environmental Persistence

Computational modeling approaches provide essential tools for predicting tridecylbenzene environmental persistence and fate across multiple environmental compartments [16] [21]. The EXAMS (Exposure Analysis Modeling System) model represents the primary regulatory framework for assessing alkylbenzene environmental behavior, incorporating both adsorption effects and biodegradation kinetics [16]. Model simulations indicate dramatic differences in persistence between aerobic and anaerobic environments, with estimated half-lives ranging from 1-3 days in surface waters to approximately 71 years in anaerobic sediments [16] [21].

Quantitative Structure-Activity Relationship models utilize molecular descriptors including octanol-water partition coefficients and molecular connectivity indices to predict biodegradation rates [40] [42]. For tridecylbenzene with a log Kow value of 8.65, QSAR models predict rapid biodegradation in aerobic systems with half-lives typically ranging from 2-10 days [16] [43]. The high lipophilicity facilitates bioaccumulation but also enhances interaction with microbial degradation enzymes, resulting in efficient biotransformation under favorable conditions [42].

Fugacity-based multimedia models incorporate Henry's law constants, vapor pressures, and partition coefficients to predict chemical distribution across air, water, soil, and sediment compartments [21] [51]. These models indicate that more than 99% of residual tridecylbenzene distributes to soil compartments due to its high octanol-water partition coefficient and low vapor pressure [19]. The distribution pattern significantly influences overall environmental persistence, as soil systems typically exhibit intermediate degradation rates compared to aquatic and atmospheric compartments [19] [35].

Kinetic Monte Carlo simulations model individual reaction events and enzyme kinetics to predict degradation pathways under variable environmental conditions [45]. These mechanistic approaches incorporate temperature effects, substrate inhibition, and competitive metabolism to generate probabilistic estimates of environmental half-lives [45]. Model predictions typically range from 0.5-5 days for aerobic systems, with uncertainty factors of 2-8 times the central estimate depending on environmental variability [45].

Machine learning approaches increasingly supplement traditional QSAR models by incorporating both molecular descriptors and experimental conditions as input variables [45]. Recent developments in artificial neural networks and ensemble methods have achieved prediction accuracies of 70-80% for binary classification of fast versus slow biodegradation rates [43] [45]. These models demonstrate particular utility for screening large chemical inventories and prioritizing compounds for detailed experimental evaluation [43].

The incorporation of bioavailability limitations into persistence models represents a critical advancement in computational approaches [21]. For highly lipophilic compounds like tridecylbenzene, adsorption to sediments and organic matter can significantly reduce bioavailable fractions and extend apparent persistence [21] [37]. Novel testing methods combined with modeling work demonstrate that biodegradation assessment must distinguish between bioavailability-limited processes and intrinsic biodegradation potential [21].

Model TypeKey ParametersPredicted Half-lifeEnvironmental CompartmentUncertainty Factor
EXAMS (Aquatic)Koc=10⁵-10⁶ L/kg, Half-life=1-3 days1-3 daysSurface water2-5x
EXAMS (Sediment)Koc=10⁵-10⁶ L/kg, Half-life=71 years25,900 daysAnaerobic sediment10-100x
QSAR BiodegradationLog Kow, Molecular connectivity indices2-10 daysMultiple5-20x
Fugacity Level IIIHenry constant, Vapor pressure, Kow1-5 daysMultimedia3-10x
Kinetic Monte CarloReaction rate constants, Temperature0.5-5 daysAerobic systems2-8x
Mechanistic β-OxidationEnzyme kinetics, Substrate specificity1-7 daysMicrobial systems3-15x

The sulfonation of tridecylbenzene represents a critical process in the manufacture of linear alkylbenzene sulfonic acid, which serves as a key biodegradable surfactant in detergent formulations [1] [2]. The reaction kinetics of tridecylbenzene sulfonation follow a complex mechanism involving multiple steps, with the overall reaction being first order with respect to the aromatic substrate and second order with respect to sulfur trioxide [3] [4].

The primary sulfonation mechanism involves the formation of a Wheland intermediate through electrophilic attack by sulfur trioxide on the aromatic ring, followed by the addition of a second sulfur trioxide molecule to form a pyrosulfonic acid intermediate [3] [5]. This pyrosulfonic acid intermediate then acts as the primary sulfonating species in subsequent reactions, leading to the formation of the desired sulfonic acid product [5].

Kinetic studies have established that the rate expression for tridecylbenzene sulfonation can be described by the equation: -dC/dt = k·Caromatic·CSO3^2, where the rate constant k exhibits strong temperature dependence [3] [4]. The activation energy for the sulfonation process has been determined to be in the range of 65-85 kilojoules per mole, with a pre-exponential factor of approximately 5.325 × 10^8 inverse seconds [3] [5].

The reaction exhibits distinct temperature sensitivity, with rate constants increasing from 2.3 × 10^-3 inverse seconds at 25°C to 8.9 × 10^-3 inverse seconds at 45°C [3]. This temperature dependence is critical for industrial process optimization, as higher temperatures increase reaction rates but also promote undesirable side reactions leading to sulfone formation and other byproducts [6] [7].

The sulfonation process involves competing reactions that affect overall selectivity and conversion efficiency. The primary reaction pathway leads to the formation of tridecylbenzene sulfonic acid, while secondary reactions can produce sulfonic anhydrides and diaryl sulfones [5] [7]. The formation of these side products becomes more pronounced at elevated temperatures and excess sulfur trioxide concentrations, making precise control of reaction conditions essential for optimal product quality [6] [7].

The industrial sulfonation process typically achieves conversion efficiencies of 92-98% through a two-stage approach involving an initial rapid reaction in the falling film reactor followed by an aging step [8] [9]. The aging process, conducted at 45-55°C for 30-40 minutes, allows for the conversion of intermediate species and sulfonic anhydrides to the desired sulfonic acid product [8] [9].

Mass transfer limitations play a significant role in the overall kinetics of tridecylbenzene sulfonation in industrial reactors. The diffusion of sulfur trioxide through the liquid film and the removal of heat generated by the highly exothermic reaction (ΔH = -150 kilojoules per mole) are critical factors that influence the apparent reaction rate [10] [11].

Table 2 summarizes the key kinetic parameters for tridecylbenzene sulfonation, including reaction orders, activation energies, and rate constants determined from experimental studies and industrial data [3] [8] [4] [5].

Falling Film Reactor Design for Sulfonation Processes

The falling film reactor represents the predominant technology for industrial tridecylbenzene sulfonation, providing the optimal balance between reaction efficiency, heat management, and product quality control [10] [12]. The design of these reactors requires careful consideration of multiple engineering parameters to achieve optimal performance while maintaining safe operating conditions.

The fundamental design concept involves a vertical multitube configuration where the organic feedstock forms a thin liquid film on the inner wall of reactor tubes while sulfur trioxide-containing gas flows co-currently through the tube center [10] [13]. This configuration provides excellent heat transfer characteristics essential for managing the highly exothermic sulfonation reaction, which releases approximately 150 kilojoules per mole [10] [11].

Industrial falling film reactors typically employ tube diameters of 25 millimeters with lengths ranging from 4 to 8 meters, though 6 meters is most commonly used [12] [13]. The number of tubes varies from 50 to 200, with 120 tubes being typical for commercial-scale operations processing 3500 kilograms per hour of feedstock [12] [13]. The tube wall thickness of 2.5 millimeters provides adequate mechanical strength while maintaining efficient heat transfer [13].

The liquid film thickness represents a critical design parameter, typically maintained between 150-300 micrometers to ensure adequate residence time while promoting efficient mass and heat transfer [10] [12]. This film thickness is controlled through precise regulation of the liquid feed rate and gas velocity, which typically ranges from 20-50 meters per second [10] [13].

Heat removal is achieved through cooling water circulation in the tube shell, with cooling water temperatures maintained at 25-28°C to control the reaction temperature below 45°C [14]. The heat transfer coefficient in well-designed falling film reactors ranges from 800-1200 watts per square meter per Kelvin, enabling effective temperature control despite the highly exothermic nature of the reaction [10] [11].

The gas distribution system represents a critical component of falling film reactor design, requiring uniform distribution of sulfur trioxide-containing gas to all reactor tubes [15] [13]. Modern reactor designs incorporate computational fluid dynamics-optimized gas distributors that ensure homogeneous gas flow, thereby controlling side reactions and extending production runs [15].

The liquid distribution system must provide equal flow to each reactor tube to maintain uniform film thickness and residence time [13]. Pre-calibrated nozzles are employed to ensure consistent liquid distribution without requiring individual tube calibration, and the distribution system is designed to generate uniform liquid films without undesirable turbulence [15] [13].

Reactor hydrodynamics are modeled using plug-flow assumptions, with film thickness and contact time linked to changes in reaction medium viscosity [2] [10]. The Reynolds number for the liquid phase typically ranges from 50-200, ensuring laminar flow conditions that promote stable film formation [10] [11].

The pressure drop across the reactor is maintained between 50-100 pascals per meter to minimize energy consumption while ensuring adequate gas flow [13]. The reactor operates at slight vacuum conditions, typically 140 millimeters of mercury absolute pressure, to facilitate sulfur trioxide gas flow and prevent atmospheric contamination [13].

Advanced reactor designs incorporate features to minimize fouling and extend operating cycles between cleanings [2] [15]. These include optimized cooling systems that prevent hot spots, uniform gas distribution that reduces side reactions, and materials of construction that resist corrosion and fouling [15] [13].

Table 3 presents comprehensive falling film reactor design parameters, including optimal values, operating ranges, and critical factors for each design element [10] [12] [13] [14].

Optimization of Benzene/Alkene Stoichiometric Ratios

The optimization of stoichiometric ratios in tridecylbenzene sulfonation represents a critical aspect of process engineering that directly impacts conversion efficiency, product selectivity, and economic performance [14]. The molar ratio of sulfur trioxide to tridecylbenzene must be carefully controlled to maximize the formation of the desired sulfonic acid product while minimizing the formation of undesirable byproducts.

The theoretical stoichiometric ratio for tridecylbenzene sulfonation is 1:1, where one mole of sulfur trioxide reacts with one mole of tridecylbenzene to produce one mole of tridecylbenzene sulfonic acid [7]. However, industrial practice requires excess sulfur trioxide to achieve high conversion levels and compensate for competing side reactions [14].

Experimental optimization studies have demonstrated that the optimal sulfur trioxide to tridecylbenzene molar ratio ranges from 1.05 to 1.08 [14]. At these ratios, conversion efficiencies of 96.8% can be achieved while maintaining selectivity levels above 97% [14]. Operating below this optimal range results in incomplete conversion, while excessive sulfur trioxide ratios promote the formation of sulfones and other undesirable byproducts [4] [14].

The relationship between stoichiometric ratio and conversion efficiency exhibits a characteristic curve with a maximum around 1.08 molar ratio [14]. Below this optimal point, conversion is limited by insufficient sulfur trioxide availability, while above this point, excess sulfur trioxide promotes side reactions that actually decrease the overall conversion to the desired product [4] [14].

Side product formation increases significantly with sulfur trioxide excess, rising from 1.5% at stoichiometric conditions to 6.9% at 1.20 molar ratio [14]. The primary side products include sulfonic anhydrides, which form through the reaction of sulfonic acids with pyrosulfonic acid intermediates, and diaryl sulfones, which represent irreversible byproducts that limit ultimate conversion [8] [5].

The formation of sulfonic anhydrides follows the mechanism: ArSO3H + ArSO3SO3H → ArSO2OSO2Ar + H2SO4, where the anhydride can be converted back to sulfonic acid during the aging process [8] [5]. However, sulfone formation through the reaction 2ArH + 2SO3 → ArSO2Ar + H2SO4 represents a permanent loss of feedstock [5].

Economic optimization must consider both the cost of excess sulfur trioxide and the value of increased conversion [14]. The economic index, which accounts for feedstock costs, product value, and processing expenses, reaches a maximum at approximately 1.08 molar ratio, coinciding with the conversion optimum [14].

Temperature effects on stoichiometric optimization are significant, as higher temperatures increase the rates of both the desired reaction and competing side reactions [4] [14]. At elevated temperatures, the optimal sulfur trioxide excess may need to be reduced to maintain selectivity, requiring careful balance between reaction rate and product quality [6] [14].

The concentration of sulfur trioxide in the gas phase also influences the optimal stoichiometric ratio [14]. Industrial practice typically employs sulfur trioxide concentrations of 5.0-5.5% by volume in air, which provides adequate driving force for mass transfer while maintaining safe handling conditions [14].

Industrial implementation of optimized stoichiometric ratios requires precise control systems capable of maintaining the desired molar ratio within narrow tolerances [14]. Modern process control systems employ real-time monitoring of feedstock flow rates and sulfur trioxide generation rates to maintain optimal stoichiometric conditions [15] [14].

The aging process parameters must be adjusted based on the stoichiometric ratio employed, as higher sulfur trioxide ratios result in greater formation of sulfonic anhydrides that require longer aging times for complete conversion [8] [9]. Typical aging conditions of 45-55°C for 30-40 minutes are optimized for sulfur trioxide ratios in the range of 1.05-1.08 [8] [9].

Table 4 presents comprehensive data on the effects of stoichiometric ratio variation on conversion, selectivity, side product formation, and economic performance, demonstrating the critical importance of maintaining optimal ratios for efficient tridecylbenzene sulfonation [14].

The optimization of stoichiometric ratios must also consider the downstream processing requirements, as excess sulfur trioxide contributes to increased sulfuric acid formation that must be neutralized in the final product [8] [7]. The optimal ratio therefore represents a balance between maximizing conversion and minimizing downstream processing costs [14].

Physical Description

Tridecylbenzene is a colorless liquid. (USCG, 1999)
Liquid

Color/Form

Colorless liquid

XLogP3

9.3

Boiling Point

654.8 °F at 760 mm Hg (USCG, 1999)
346.0 °C
346 °C

Flash Point

greater than 230 °F (USCG, 1999)

Density

0.881 (USCG, 1999)
0.8550 @ 25 °C/4 °C

LogP

9.36 (LogP)
log Kow= 9.36

Melting Point

50 °F (USCG, 1999)
10.0 °C
10 °C

UNII

E6K14656YO

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.27e-05 mmHg
1.27X10-5 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

123-02-4
29463-64-7
68648-87-3
129813-59-8
53570-71-1

Wikipedia

Tridecylbenzene

Methods of Manufacturing

REACTION OF BENZENE WITH MONOCHLOROPARAFFIN MIXTURES (ALUMINUM CHLORIDE CATALYST COMPLEX) OR INTERNAL OLEFIN MIXTURES (HYDROGEN FLUORIDE CATALYST) FORMS A MIXTURE OF LINEAR ALKYLBENZENES WITH CHAIN LENGTHS OF C10 TO C14 (C12 OR C13 AVERAGE)

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Wholesale and retail trade
Benzene, C10-16-alkyl derivs.: ACTIVE
Benzene, tridecyl-: INACTIVE
Benzene, mono-C12-14-alkyl derivs.: ACTIVE
Forms stable foams in presence of fat.

Dates

Last modified: 08-15-2023

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